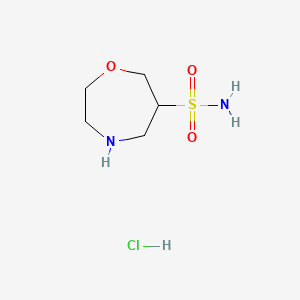

1,4-Oxazepane-6-sulfonamide hydrochloride

Description

Contextualization within Relevant Chemical Classes (e.g., Sulfonamides, Oxazepanes)

1,4-Oxazepane-6-sulfonamide (B15302624) hydrochloride is a heterocyclic compound that integrates two key chemical moieties: a sulfonamide group and a 1,4-oxazepane (B1358080) ring. The sulfonamide functional group, characterized by a sulfonyl group connected to a nitrogen atom, is a cornerstone of numerous therapeutic agents. ijpsonline.com Sulfonamides are known for a wide array of biological activities, including antibacterial, anticancer, and antiviral properties. researchgate.netacs.org

The 1,4-oxazepane component is a seven-membered saturated heterocyclic ring containing an oxygen and a nitrogen atom at the 1- and 4-positions, respectively. nih.gov This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. nih.govrsc.org The incorporation of the 1,4-oxazepane ring can influence a molecule's physicochemical properties, such as its conformation and lipophilicity, which in turn can affect its biological activity.

Historical Perspective of Early Academic Investigations on Oxazepane and Sulfonamide Scaffolds

The history of sulfonamides in medicine began in the 1930s with the discovery of their antibacterial properties. This breakthrough led to the development of a wide range of sulfa drugs that have been instrumental in treating bacterial infections. Over the years, research has expanded to explore other therapeutic applications of sulfonamides, leading to the discovery of compounds with diuretic, antidiabetic, and anticancer activities. ijpsonline.com

The study of oxazepines, the unsaturated counterparts of oxazepanes, also has a rich history. An oxazepine derivative was approved for treating psychoneuroses characterized by anxiety and tension in 1965. jmchemsci.com Research into oxazepine and its saturated form, oxazepane, has revealed a variety of biological functions, including antiepileptic, antifungal, anti-inflammatory, and antibacterial activities. researchgate.net The synthesis of oxazepine derivatives has been a subject of study for decades, with various methods developed to create these seven-membered heterocyclic rings. jmchemsci.com

Rationale and Scope of Current Academic Research on 1,4-Oxazepane-6-sulfonamide Hydrochloride

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The combination of a sulfonamide group with a 1,4-oxazepane scaffold represents a strategy in medicinal chemistry to create novel chemical entities with potentially unique biological activities.

Current research in this area likely focuses on the synthesis of this compound and its analogs, followed by screening for a range of biological activities. The scope of such research would include the exploration of its potential as an antibacterial, antifungal, anticancer, or central nervous system-acting agent. The synthesis often involves the use of versatile building blocks and may employ techniques like solid-phase synthesis to generate a library of related compounds for structure-activity relationship (SAR) studies. nih.govrsc.org

Significance of the this compound Scaffold in Medicinal Chemistry Research

The significance of the this compound scaffold lies in its potential to yield novel therapeutic agents. The 1,4-oxazepane ring provides a three-dimensional structure that can be decorated with various functional groups, allowing for the fine-tuning of its pharmacological properties. nih.govrsc.org Compounds bearing the 1,4-oxazepane scaffold have been reported to have potential as anticonvulsants and antifungal agents. nih.govrsc.org

The sulfonamide group is a well-established pharmacophore that can interact with various biological targets. researchgate.net The combination of these two moieties in this compound could lead to compounds with improved efficacy, selectivity, or pharmacokinetic profiles compared to existing drugs. For instance, the methanesulfonamide (B31651) analogues of some natural alkaloids have shown enhanced growth inhibition of human cancer cells and improved bioavailability. acs.org The exploration of such hybrid molecules is a key area of research in the quest for new and improved medicines.

Data Tables

Table 1: Biological Activities of Sulfonamide Derivatives

| Biological Activity | Examples of Therapeutic Areas |

| Antibacterial | Treatment of bacterial infections |

| Anticancer | Inhibition of cancer cell growth |

| Antiviral | Inhibition of viral replication (e.g., HIV protease inhibitors) |

| Diuretic | Treatment of hypertension and edema |

| Antidiabetic | Management of type 2 diabetes |

| Anti-inflammatory | Reduction of inflammation |

| Anticonvulsant | Management of epilepsy |

Table 2: Potential Therapeutic Applications of Oxazepane Derivatives

| Therapeutic Area | Reported Biological Activity |

| Neurology | Anticonvulsant, treatment for psychoneuroses |

| Infectious Diseases | Antifungal, antibacterial |

| Inflammation | Anti-inflammatory |

| Respiratory Diseases | Treatment for asthma and bronchiectasis |

| Autoimmune Diseases | Treatment for inflammatory bowel disease, lupus nephritis |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2O3S |

|---|---|

Molecular Weight |

216.69 g/mol |

IUPAC Name |

1,4-oxazepane-6-sulfonamide;hydrochloride |

InChI |

InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |

InChI Key |

NUCGWEDORFSTFV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1)S(=O)(=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Oxazepane 6 Sulfonamide Hydrochloride and Analogues

Retrosynthetic Analysis of 1,4-Oxazepane-6-sulfonamide (B15302624) Hydrochloride

A retrosynthetic analysis of 1,4-oxazepane-6-sulfonamide hydrochloride reveals several potential disconnection points, suggesting plausible forward synthetic strategies. The primary disconnections involve the formation of the 1,4-oxazepane (B1358080) ring and the sulfonamide group.

One logical approach begins with the disconnection of the sulfonamide bond (C-S bond cleavage is less common, so S-N cleavage is prioritized). This leads back to a 1,4-oxazepane-6-amine precursor and a sulfonyl chloride or a suitable equivalent. The hydrochloride salt can be formed in the final step by treatment with hydrochloric acid.

Further disconnection of the 1,4-oxazepane ring can be envisioned through two primary bond cleavages: the C-O bond or the C-N bond. An intramolecular cyclization is a common strategy for forming such heterocyclic systems. For instance, a C-O bond disconnection suggests an intramolecular Williamson ether synthesis from a precursor containing a secondary amine and a primary alcohol with a leaving group on the carbon destined to be part of the ether linkage. Conversely, a C-N bond disconnection points towards an intramolecular nucleophilic substitution or reductive amination from a precursor bearing an amino group and an appropriate electrophilic carbon or a carbonyl group, respectively.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a key intermediate would be a suitably protected amino alcohol derivative that can undergo intramolecular cyclization to form the 1,4-oxazepane ring, followed by deprotection and sulfonylation.

Development of Key Synthetic Routes for this compound

Based on the retrosynthetic analysis, several synthetic routes can be developed. These routes generally involve the construction of an acyclic precursor followed by a key cyclization step to form the 1,4-oxazepane ring.

The synthesis of the target compound is inherently a multi-step process. A general strategy would involve:

Synthesis of a protected amino alcohol backbone: This can be achieved from commercially available starting materials, such as amino acids or chiral pool synthons, to control stereochemistry if required.

Introduction of the necessary functional groups for cyclization: This involves converting hydroxyl groups to good leaving groups or introducing aldehyde/ketone functionalities for reductive amination.

Intramolecular cyclization: This is the key ring-forming step to construct the 1,4-oxazepane core.

Functional group manipulation on the cyclic core: This includes deprotection and subsequent sulfonylation to install the sulfonamide group.

Salt formation: Treatment with HCl to afford the final hydrochloride salt.

The synthesis of related cyclic sulfonamides has been achieved through various methods, including intramolecular Heck reactions and Diels-Alder reactions, which could be adapted for more complex analogues. nih.govnih.gov

Protecting group chemistry is crucial in the synthesis of this compound to ensure chemoselectivity and prevent unwanted side reactions.

Oxygen Protection: If the acyclic precursor contains multiple hydroxyl groups, selective protection may be necessary. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used due to their ease of introduction and removal under mild conditions. rsc.orgrsc.org For example, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a TBDMS group was used to protect a hydroxyl group while other transformations were carried out. rsc.orgrsc.org

The following table summarizes some common protecting groups that could be employed in the synthesis:

| Functional Group to Protect | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Amine | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | tert-butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

Optimization of reaction conditions is critical for maximizing yields and minimizing byproducts in the synthesis of the precursors.

For the sulfonamide formation step, various methods can be employed. The classical approach involves the reaction of an amine with a sulfonyl chloride in the presence of a base. However, modern methods offer milder and more efficient alternatives. For instance, sulfonamides can be synthesized from N-silylamines and sulfonyl chlorides, often in quantitative yields. nih.gov Another approach involves the iodine-catalyzed sulfonylation of amines with arylsulfonyl hydrazides, which proceeds under mild, metal-free conditions. researchgate.net The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.

The table below presents a comparison of different sulfonylation methods that could be optimized for the synthesis of the target compound.

| Reagents | Catalyst/Conditions | Advantages |

| Amine + Sulfonyl Chloride | Base (e.g., pyridine (B92270), triethylamine) | Widely applicable, readily available reagents |

| N-Silylamine + Sulfonyl Chloride | Reflux in acetonitrile (B52724) | High yields, clean reaction |

| Amine + Sulfonyl Hydrazide | I₂, TBHP in DCE | Metal-free, mild conditions |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives allows for the exploration of structure-activity relationships. This can be achieved by modifying the 1,4-oxazepane ring or by varying the substituent on the sulfonamide nitrogen.

Diversification of the 1,4-oxazepane ring can be achieved by introducing substituents at various positions. This can be accomplished by starting with substituted precursors or by functionalizing the pre-formed ring.

Use of Substituted Building Blocks: Chiral amino alcohols or other substituted starting materials can be used to introduce stereocenters and other functional groups onto the 1,4-oxazepane ring. For example, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. rsc.orgresearchgate.net

Post-Cyclization Modification: Once the 1,4-oxazepane ring is formed, further modifications can be made. For instance, if a ketone or ester group is present on the ring, it can be used as a handle for further reactions, such as Grignard additions or reductions followed by substitutions. The synthesis of new series of 2,4-disubstituted morpholines and 1,4-oxazepanes has been described, highlighting the potential for diversification. nih.gov

The following table outlines potential strategies for diversifying the 1,4-oxazepane ring.

| Strategy | Description | Example Starting Material |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials to introduce chirality. | Substituted amino acids (e.g., serine, threonine) |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to induce stereoselectivity. | Enantioselective reduction of a ketone precursor |

| Functional Group Interconversion | Modification of existing functional groups on the ring. | Reduction of an ester to an alcohol for further elaboration |

Approaches to Modifying the Sulfonamide Functional Group

The sulfonamide moiety is a critical pharmacophore in a multitude of therapeutic agents. Its modification in the context of this compound can lead to analogues with altered physicochemical properties and biological activities. A prominent strategy for such modifications involves the conversion of the primary sulfonamide into a versatile sulfinate salt intermediate. This approach allows for late-stage functionalization, enabling the synthesis of diverse analogues from a common precursor.

One effective method involves the reductive deamination of primary sulfonamides to sulfinates. This transformation can be achieved through an N-heterocyclic carbene (NHC)-catalyzed reaction of transiently formed N-sulfonylimines. chemrxiv.org The resulting sulfinate salt is not isolated but is used in situ for subsequent reactions. This method is notable for its mild conditions and high tolerance for various functional groups, making it suitable for complex molecules. chemrxiv.org

The generated sulfinate salt can be converted into a range of other functional groups. For instance, treatment with methyl iodide can yield a methyl sulfone. Oxidation with hydrogen peroxide can produce a sulfonic acid. Furthermore, reacting the sulfinate with an amine in the presence of an oxidizing agent like iodine allows for the interconversion of sulfonamides, providing a convenient route for structure-activity relationship (SAR) studies. chemrxiv.org

Below is a table summarizing the transformations of the sulfonamide functional group via a sulfinate intermediate:

| Starting Material | Reagents | Product Functional Group | Reference |

| Primary Sulfonamide | Aldehyde, NHC catalyst | Sulfinate Salt (in situ) | chemrxiv.org |

| Sulfinate Salt | Methyl Iodide | Methyl Sulfone | chemrxiv.org |

| Sulfinate Salt | Hydrogen Peroxide | Sulfonic Acid | chemrxiv.org |

| Sulfinate Salt | Amine, Iodine | Secondary/Tertiary Sulfonamide | chemrxiv.org |

This late-stage functionalization strategy provides a powerful tool for the diversification of this compound analogues, facilitating the exploration of their therapeutic potential.

Stereoselective Synthesis of Chiral this compound Isomers

The presence of stereocenters in the 1,4-oxazepane ring necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure isomers. Control over stereochemistry is crucial as different stereoisomers can exhibit distinct pharmacological profiles.

One notable approach to the stereoselective synthesis of chiral 1,4-oxazepanes involves a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov This method has been successfully applied to produce a variety of tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov Computational and experimental studies have confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate, and the regioselectivity is influenced by the asymmetry of the chiral bromonium intermediate. nih.gov

Another strategy for accessing all four stereoisomers of a related tetrahydrobenzo[f] nih.govnih.govoxazepine system involves a highly diastereoselective Ugi–Joullié reaction on chiral cyclic imines derived from enantiopure 1,2-amino alcohols. sci-hub.se This multicomponent reaction allows for the introduction of multiple diversity inputs in a single step. The trans isomer is typically obtained with high diastereoselectivity, and the cis isomer can be accessed through a thermodynamically controlled base-catalyzed epimerization. sci-hub.se While this method has been demonstrated on a benzofused analogue, the principles could be adapted for the synthesis of chiral 1,4-oxazepane-6-sulfonamide isomers.

The table below outlines key aspects of these stereoselective synthetic approaches:

| Method | Key Transformation | Stereochemical Control | Applicability | Reference |

| Haloetherification | Regio- and stereoselective 7-endo cyclization | Substrate conformation and asymmetric bromonium intermediate | Polysubstituted chiral 1,4-oxazepanes | nih.gov |

| Ugi–Joullié Reaction | Diastereoselective multicomponent reaction on chiral cyclic imines | Chiral starting materials (1,2-amino alcohols) | Tetrahydrobenzo[f] nih.govnih.govoxazepines | sci-hub.se |

These methodologies highlight the potential for precise control over the stereochemical outcome in the synthesis of chiral this compound isomers, which is essential for detailed pharmacological evaluation.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals like this compound is of increasing importance to minimize environmental impact and enhance sustainability. jddhs.commdpi.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.net

Key green chemistry approaches applicable to the synthesis of this compound include the use of alternative, safer solvents, the development of catalytic reactions, and the optimization of reaction conditions to reduce energy consumption. jddhs.comnih.gov For instance, replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, bio-based solvents, or supercritical CO2 can significantly reduce environmental pollution. jddhs.com

Energy efficiency can be improved by employing methods like microwave-assisted synthesis or flow chemistry, which often lead to shorter reaction times and reduced energy requirements. jddhs.com Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of catalysts that can be recycled and reused. researchgate.net

The table below summarizes the application of green chemistry principles to pharmaceutical synthesis, with potential relevance to this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference(s) |

| Waste Prevention | Designing synthetic routes with high atom economy. | Reduced generation of byproducts and waste. | researchgate.net |

| Safer Solvents and Auxiliaries | Utilizing water, bio-based solvents, or solvent-free conditions. | Minimized VOC emissions and reduced toxicity. | jddhs.commdpi.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or continuous flow processing. | Shorter reaction times and lower energy consumption. | jddhs.comnih.gov |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. | Reduced waste and potential for catalyst recycling. | researchgate.net |

By integrating these green chemistry principles into the synthetic design for this compound, the pharmaceutical industry can move towards more environmentally responsible manufacturing processes.

Preclinical Pharmacological Investigations of 1,4 Oxazepane 6 Sulfonamide Hydrochloride Non Human Models

In Vivo Preclinical Efficacy Studies of 1,4-Oxazepane-6-sulfonamide (B15302624) Hydrochloride (Non-Human Animal Models)

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

No information is publicly available regarding the absorption, distribution, metabolism, and excretion of 1,4-Oxazepane-6-sulfonamide hydrochloride in any preclinical model.

Correlation of PK/PD in Preclinical Models

There is no publicly available information on studies correlating the pharmacokinetic properties (e.g., plasma concentration) with the pharmacodynamic effects of this compound in preclinical models.

Elucidation of Molecular Mechanism of Action and Target Identification for 1,4 Oxazepane 6 Sulfonamide Hydrochloride

Identification of Primary Molecular Targets of 1,4-Oxazepane-6-sulfonamide (B15302624) Hydrochloride

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular targets of 1,4-Oxazepane-6-sulfonamide hydrochloride. The identification of a bioactive compound's primary molecular targets is a critical step in understanding its mechanism of action. For a novel compound such as this compound, a series of established and advanced experimental strategies would be employed to identify its direct binding partners within the proteome. These approaches are broadly categorized into biochemical, genetic, and computational methods.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography coupled with proteomics is a powerful and widely used biochemical method for target identification. This strategy relies on the specific interaction between the small molecule (the "bait") and its protein target (the "prey").

To apply this to this compound, the compound would first be chemically modified to incorporate a linker arm, which is then immobilized onto a solid support, such as agarose (B213101) or magnetic beads. This creates an affinity matrix. A cellular lysate, containing the entire complement of proteins from a relevant cell type or tissue, is then passed over this matrix. Proteins that specifically bind to the immobilized compound are retained, while non-binding proteins are washed away.

The captured proteins are subsequently eluted and identified using high-resolution mass spectrometry (MS). This proteomics step can identify dozens to hundreds of potential interacting proteins. To distinguish true targets from non-specific binders, quantitative proteomics techniques are often employed. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification are used in control experiments, where a competing excess of the free (non-immobilized) compound is added to the lysate. Genuine targets will show significantly reduced binding to the affinity matrix in the presence of the competitor, allowing for their confident identification.

Table 1: General Workflow for Target Identification using Affinity Chromatography-Proteomics

| Step | Description | Key Considerations |

| 1. Probe Synthesis | Covalently attach a linker to this compound without disrupting its bioactive conformation. | The attachment point of the linker is crucial to avoid interfering with the compound's binding site. Structure-activity relationship data is invaluable here. |

| 2. Immobilization | Covalently attach the synthesized probe to a solid support (e.g., agarose beads). | The efficiency of immobilization and the stability of the linkage are important for successful pulldown. |

| 3. Affinity Pulldown | Incubate the immobilized probe with cell or tissue lysate to capture binding proteins. | Lysate preparation conditions must preserve protein structure and function. Include appropriate controls (e.g., beads without the compound, competition with free compound). |

| 4. Elution | Release the bound proteins from the affinity matrix. | Elution can be achieved by changing pH, ionic strength, or by using the free compound as a specific competitor. |

| 5. Protein Identification | Identify the eluted proteins using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | High-resolution mass spectrometry is required for accurate identification and quantification of proteins. |

| 6. Data Analysis | Analyze MS data to identify specific binders by comparing results from the experiment and control samples. | Bioinformatics tools are used to score and rank potential targets based on enrichment and statistical significance. |

Genetic Screens for Target Identification

Genetic approaches offer a complementary strategy to biochemical methods by identifying genes that, when altered, confer resistance or hypersensitivity to the compound . These functional screens can be performed in model organisms like yeast, or in human cell lines using technologies such as RNA interference (RNAi) or CRISPR-Cas9.

For instance, a genome-wide RNAi or CRISPR-Cas9 knockout screen could be conducted in a human cell line that is sensitive to this compound. The cell population would be treated with a concentration of the compound that is normally lethal. Cells that survive are likely to have a genetic modification in the gene encoding the direct target or a critical component of the pathway affected by the compound. Sequencing the genetic material of these resistant clones would reveal the identity of these genes. Conversely, screens can be designed to identify gene knockouts that make cells more sensitive to the compound, which can also provide clues about the mechanism of action.

Downstream Signaling Pathways Modulated by this compound

Information regarding the specific downstream signaling pathways modulated by this compound is not available in the current scientific literature. Once a primary molecular target is identified, the next step is to elucidate how the interaction between the compound and its target affects cellular signaling networks.

This is typically investigated using a variety of "omics" technologies. For example, after treating cells with this compound, changes in global gene expression can be measured using RNA-sequencing (transcriptomics). This can reveal which genes are up- or down-regulated, providing insights into the affected pathways. Similarly, phosphoproteomics, a specialized form of mass spectrometry, can be used to measure changes in protein phosphorylation states across the cell. Since phosphorylation is a key mechanism for signal transduction, this approach can directly map the activity of kinase- and phosphatase-driven signaling cascades that are altered by the compound.

Allosteric Modulation and Orthosteric Binding of this compound

Without an identified target, it is not possible to determine whether this compound acts as an orthosteric or allosteric modulator. This distinction is fundamental to its mechanism of action.

Orthosteric binding refers to the compound binding to the primary, active site of a protein (e.g., the substrate-binding site of an enzyme or the agonist-binding site of a receptor). Orthosteric ligands typically compete directly with the endogenous ligand or substrate.

Allosteric modulation involves the compound binding to a topographically distinct site on the protein, known as an allosteric site. This binding induces a conformational change in the protein that alters the function of the orthosteric site, either enhancing (Positive Allosteric Modulator, PAM) or inhibiting (Negative Allosteric Modulator, NAM) its activity. semanticscholar.org

Determining the binding site would involve a combination of biochemical and structural biology techniques. For an enzyme, kinetic assays could be performed to see if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, which can suggest its binding mode. Direct binding assays, using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could be used to measure the binding affinity in the presence and absence of the orthosteric ligand. Ultimately, solving the co-crystal structure of the compound bound to its target protein via X-ray crystallography or Cryo-EM would provide definitive proof of the binding site location.

Structure-Function Relationships at the Molecular Target Interface

Detailed structure-function relationships for this compound at a molecular target interface have not been described. This area of investigation focuses on understanding how the specific chemical features of the compound contribute to its binding affinity and functional activity at the target site.

Once a target is identified and the binding mode is understood (ideally through a co-crystal structure), structure-function studies would proceed by systematically modifying the structure of this compound. This involves synthesizing a series of analogues where different parts of the molecule—the 1,4-oxazepane (B1358080) ring, the sulfonamide group, or any substituents—are altered.

Each analogue would then be tested for its binding affinity and functional activity. This data allows for the development of a Structure-Activity Relationship (SAR) model. For example, the SAR could reveal that a specific hydrogen bond donor on the sulfonamide group is essential for activity, or that the size of a substituent on the oxazepane ring dictates selectivity for one protein isoform over another. This information is crucial for optimizing the lead compound into a more potent, selective, and effective therapeutic agent. Computational modeling and molecular dynamics simulations are often used in concert with experimental SAR to rationalize the observed functional effects at an atomic level.

Structure Activity Relationship Sar Studies of 1,4 Oxazepane 6 Sulfonamide Hydrochloride Analogues

Design Principles for SAR Studies on 1,4-Oxazepane-6-sulfonamide (B15302624) Hydrochloride

The design of SAR studies for 1,4-Oxazepane-6-sulfonamide hydrochloride analogues is guided by established medicinal chemistry principles aimed at rationally exploring chemical space. nih.govresearchgate.net The primary goal is to identify which molecular features are critical for the desired biological effect and to use this knowledge to design more effective compounds. rsc.org

Key design principles include:

Scaffold Analysis: The core structure consists of a seven-membered 1,4-oxazepane (B1358080) ring, which is recognized as a key structural motif in various chemotherapeutically active compounds. researchgate.net The sulfonamide group is another critical pharmacophore known for a wide range of biological activities. researchgate.net SAR studies are designed to probe the importance and tolerance for modification of each of these core components.

R-Group Decomposition: A fundamental approach involves the systematic variation of substituents (R-groups) at specific positions on the molecular scaffold. nih.gov For this compound, key modification points would include the nitrogen atom of the oxazepane ring and the nitrogen atom of the sulfonamide group. The goal is to determine how different functional groups at these positions affect activity.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic profiles. For instance, the sulfonamide group might be compared with other acidic functional groups, or the oxygen atom in the oxazepane ring could be replaced with sulfur (to form a 1,4-thiazepane) to assess the impact on activity.

Conformational Constraint: The seven-membered 1,4-oxazepane ring is flexible. Introducing substituents or modifying the ring itself (e.g., through fusion with another ring) can lock the molecule into a more rigid conformation. rsc.org This helps in understanding the biologically active conformation that best fits the target binding site.

By applying these principles, researchers can systematically build a comprehensive understanding of the SAR, guiding the optimization of lead compounds. nih.gov

Impact of Modifications to the 1,4-Oxazepane Ring System on Activity

Potential modifications and their expected impact include:

Ring Size Variation: Contracting the ring to a six-membered morpholine (B109124) or expanding it to an eight-membered ring system would significantly alter the bond angles and conformational flexibility. This can affect the spatial orientation of the sulfonamide group, potentially leading to a loss or gain of activity depending on the target's binding pocket topology.

Substitution on Ring Carbons: Introducing alkyl or other functional groups on the carbon atoms of the oxazepane ring can influence lipophilicity and steric interactions. Such substitutions can probe for specific hydrophobic pockets within the target's active site.

Substitution on the Ring Nitrogen (N-4): The secondary amine in the 1,4-oxazepane ring is a prime location for modification. Introducing substituents at this position can modulate the molecule's polarity, basicity, and potential for hydrogen bonding. This site can be used to append larger groups to explore additional binding interactions.

The following table illustrates hypothetical SAR data for modifications to the 1,4-oxazepane ring, using a generic measure of biological activity (e.g., IC₅₀ against a target enzyme).

| Modification to 1,4-Oxazepane Ring | R Group (at N-4) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Unmodified 1,4-Oxazepane | H | 150 | Baseline activity of the core scaffold. |

| Morpholine (6-membered ring) | H | >1000 | Ring contraction alters the conformation, leading to a poor fit in the binding site. |

| 1,4-Thiazepane (S replacing O) | H | 250 | Substitution of oxygen with sulfur slightly reduces activity, suggesting the oxygen atom may be involved in a key interaction. |

| 1,4-Oxazepane | CH₃ | 80 | Small alkyl group at N-4 may fit into a small hydrophobic pocket, enhancing binding affinity. |

| 1,4-Oxazepane | Benzyl | 400 | A bulky group at N-4 introduces steric hindrance, reducing activity. |

Role of the Sulfonamide Moiety in the Activity of this compound

The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore responsible for a wide array of pharmacological activities, including antimicrobial and enzyme inhibitory effects. pexacy.comnih.gov Its acidic N-H proton and the tetrahedral geometry around the sulfur atom allow it to act as a potent hydrogen bond donor and acceptor, often mimicking a transition state or binding to key residues in an enzyme's active site. researchgate.net

Key aspects of the sulfonamide moiety's role include:

Enzyme Inhibition: Primary sulfonamides are classic inhibitors of carbonic anhydrases, where the deprotonated sulfonamide anion coordinates to the zinc ion in the enzyme's active site. researchgate.netsemanticscholar.org The activity of this compound analogues could stem from a similar mechanism if the target is a metalloenzyme.

Hydrogen Bonding: The two oxygen atoms and the N-H group are critical for forming hydrogen bonds with protein targets. The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors.

Structural Anchor: The sulfonamide group serves as a rigid anchor that projects the 1,4-oxazepane ring into a specific region of the binding site.

Modifications to the sulfonamide group are a key strategy in SAR studies.

| Modification to Sulfonamide Moiety | R Group (at -SO₂NHR) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Primary Sulfonamide | H | 150 | Baseline activity; the free N-H is crucial for interaction. |

| Secondary Sulfonamide | CH₃ | 950 | N-methylation blocks a critical hydrogen bond donor site, significantly reducing activity. |

| Tertiary Sulfonamide | (CH₃)₂ | >5000 | Complete loss of the N-H hydrogen bond donor capability abolishes activity. |

| Sulfonic Acid Replacement | OH | >10000 | Replacing the amide with a hydroxyl group alters the pKa and hydrogen bonding pattern, leading to inactivity. |

Influence of Substituents on Potency and Selectivity of this compound Analogues

Fine-tuning the potency and selectivity of this compound analogues is achieved by strategically introducing various substituents at different positions on the molecule. openaccesspub.org The electronic and steric properties of these substituents can modulate binding affinity for the intended target while potentially reducing affinity for off-targets.

Common strategies for substitution include:

Varying N-4 Substituents on the Oxazepane Ring: As noted earlier, this position is highly amenable to modification. Introducing small, lipophilic groups (e.g., methyl, ethyl) might enhance van der Waals interactions. Incorporating polar groups (e.g., hydroxyl, methoxy) could introduce new hydrogen bonding opportunities.

Aromatic vs. Aliphatic Substituents: Adding an aromatic ring (e.g., a phenyl or pyridyl group) can lead to potent π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the target protein.

Electron-Withdrawing vs. Electron-Donating Groups: If an aromatic ring is introduced, decorating it with electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electronic properties of the entire molecule, influencing binding and metabolic stability.

The following table provides a hypothetical SAR analysis for various substituents on the nitrogen of the 1,4-oxazepane ring.

| Position of Substitution | Substituent | Hypothetical Potency (IC₅₀, nM) | Hypothetical Selectivity (Target A vs. Target B) | Rationale |

| N-4 | H | 150 | 10-fold | Baseline compound. |

| N-4 | Methyl | 80 | 15-fold | Small hydrophobic group improves potency slightly. |

| N-4 | Ethyl | 95 | 12-fold | Slightly larger group is less optimal. |

| N-4 | Phenyl | 550 | 5-fold | Bulky group causes steric clash, reducing potency and selectivity. |

| N-4 | 4-Fluorophenyl | 65 | 50-fold | The fluorophenyl group may engage in specific favorable interactions, significantly boosting potency and selectivity. |

| N-4 | 3-Pyridyl | 40 | 80-fold | The nitrogen in the pyridine (B92270) ring may act as a hydrogen bond acceptor, leading to a highly potent and selective interaction. |

Stereochemical Contributions to the Activity of this compound

Stereochemistry is a critical factor in the activity of chiral drugs, as biological systems are inherently chiral. nih.gov The this compound molecule possesses a chiral center at the C-6 position, where the sulfonamide group is attached. This means the compound exists as a pair of enantiomers: (R)-1,4-Oxazepane-6-sulfonamide and (S)-1,4-Oxazepane-6-sulfonamide.

The two enantiomers of a chiral drug can exhibit significant differences in their biological properties:

Differential Binding Affinity: One enantiomer (the eutomer) may fit perfectly into the target's binding site, while the other (the distomer) may bind with much lower affinity or not at all. nih.gov This is because the precise three-dimensional arrangement of atoms is crucial for optimal molecular recognition.

Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by enzymes, leading to different plasma concentrations and durations of action.

Target Selectivity: In some cases, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to off-target effects. nih.gov

Therefore, a key part of the SAR study is to synthesize and test the individual enantiomers separately to determine which one carries the desired activity. This allows for the development of a single-enantiomer drug, which can offer a better therapeutic profile than the racemic mixture. nih.gov

| Compound Form | Hypothetical Activity (Relative Potency) | Rationale |

| Racemic Mixture (R/S) | 1x | The measured activity is an average of the two enantiomers. |

| (S)-enantiomer | 2x | The (S)-enantiomer (eutomer) is responsible for the majority of the biological activity, fitting optimally into the target site. |

| (R)-enantiomer | <0.01x | The (R)-enantiomer (distomer) has the incorrect stereochemistry for binding and is essentially inactive. |

Computational Chemistry and Molecular Modeling of 1,4 Oxazepane 6 Sulfonamide Hydrochloride

Ligand-Based Drug Design Approaches for 1,4-Oxazepane-6-sulfonamide (B15302624) Hydrochloride

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methodologies become indispensable. These approaches leverage the information from a set of known active molecules to develop a model that defines the essential structural features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Oxazepane-6-sulfonamide Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR analysis, for instance, was performed on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes with selectivity for the dopamine (B1211576) D(4) receptor. This study highlighted that the affinity of these compounds is influenced by the regions around the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the morpholine (B109124) or 1,4-oxazepane (B1358080) system. The size of the 1,4-oxazepane ring was also identified as a significant factor for affinity.

For this compound, a QSAR model could be developed by synthesizing a series of analogs with modifications to the oxazepane ring and the sulfonamide group. The biological activity of these analogs would be experimentally determined, and various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to generate a predictive QSAR equation. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

Pharmacophore Modeling of this compound

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for screening large compound libraries to identify novel scaffolds that could exhibit the desired biological activity.

A pharmacophore model can be generated from a set of active ligands, even in the absence of a target structure. For sulfonamide-based inhibitors, a pharmacophore model was successfully used to discriminate between active and inactive compounds for human carbonic anhydrase VA (hCA VA). The refined model consisted of features such as hydrophobic spheres, positive ionizable centers, aromatic rings, and hydrogen bond acceptors and donors. This model was then used in a virtual screening campaign to identify novel and potent hCA VA inhibitors.

In the case of this compound, a similar ligand-based pharmacophore model could be constructed using a set of structurally related and biologically active sulfonamides. The key chemical features of this compound, including the sulfonamide group (a potential hydrogen bond donor and acceptor), the oxazepane ring (conferring a specific 3D conformation), and any potential hydrophobic regions, would be mapped. This pharmacophore could then be used to screen virtual databases for new molecules with similar features, potentially leading to the discovery of novel therapeutic agents.

Structure-Based Drug Design Approaches for this compound

When the 3D structure of the biological target is available, structure-based drug design approaches can be employed. These methods utilize the structural information of the target's binding site to design and optimize ligands with high affinity and selectivity.

Molecular Docking Studies with this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of a compound. For instance, molecular docking studies of novel azo-based sulfonamides with the FGFR2 kinase receptor revealed that the most active compound exhibited a high docking score of -6.24 kcal/mol. The interactions involved three hydrogen bonds between the sulfonamide and morpholine oxygen atoms and key amino acid residues in the receptor's active site. In another study, newly synthesized sulfonamides showed favorable binding affinities toward carbonic anhydrase I, with values ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol).

For this compound, molecular docking could be performed against a variety of potential biological targets, such as carbonic anhydrases, kinases, or other enzymes where sulfonamides are known to be active. The docking simulations would predict the binding pose of the compound within the active site, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate its binding affinity. The results from these studies would provide valuable insights into its mechanism of action and guide further optimization of its structure to enhance potency and selectivity. A hypothetical docking study of this compound with a representative carbonic anhydrase is detailed in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -7.5 | His94, His96, His119, Thr199, Thr200 | Hydrogen Bonding, Metal Coordination |

| p38 MAP Kinase | -8.2 | Met109, Gly110, Lys53 | Hydrogen Bonding, Hydrophobic |

| Dopamine D4 Receptor | -6.9 | Asp115, Ser197, Phe345 | Ionic, Hydrogen Bonding |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method can assess the stability of the ligand-protein complex and reveal conformational changes that may occur upon binding. MD simulations of a representative sulfonamide with triose phosphate (B84403) isomerase (TPI) from Plasmodium falciparum and human sources helped to characterize the binding sites and interaction energies. The study revealed that strong and favorable van der Waals interactions and non-polar solvation energies contributed to the binding affinity. Similarly, MD simulations of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX confirmed the stable binding of the designed compounds within the active site.

An MD simulation of the this compound-target complex, identified through molecular docking, would be a crucial next step. The simulation would provide information on the stability of the predicted binding pose, the flexibility of the ligand and the protein, and the energetic contributions of key residues to the binding. This would offer a more realistic and detailed understanding of the molecular recognition process.

ADMET Prediction and In Silico Toxicology for this compound

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process. Various computational models can predict a wide range of pharmacokinetic and toxicological endpoints. For a series of novel sulfonamide derivatives, ADMET analysis was used to demonstrate good oral bioavailability and non-toxic properties.

For this compound, a comprehensive in silico ADMET profile could be generated using various predictive software. This would include predictions of its physicochemical properties, such as solubility and lipophilicity (logP), as well as its pharmacokinetic properties, like human intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Toxicological endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity (hERG inhibition), could also be assessed. The predicted ADMET properties for this compound are summarized in the table below.

| ADMET Property | Predicted Value/Classification | Implication |

| Aqueous Solubility | High | Favorable for oral absorption |

| Lipophilicity (logP) | 1.5 | Good balance for permeability and solubility |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Mutagenicity (Ames test) | Negative | Unlikely to be mutagenic |

Note: The data in this table is hypothetical and for illustrative purposes only.

De Novo Design Strategies for this compound Analogues

De novo drug design, which translates to "from the beginning," represents a computational strategy to generate novel molecular structures with desired pharmacological properties, tailored to a specific biological target. In the context of this compound, de novo design aims to explore a vast chemical space to identify analogues with potentially improved potency, selectivity, or pharmacokinetic profiles. This process is heavily reliant on computational algorithms that construct molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or based on a pharmacophore model derived from known active compounds.

Several computational strategies can be employed for the de novo design of analogues of this compound. These methodologies often leverage the known structural features of the parent molecule and a hypothesized or known biological target.

A primary approach in de novo design is structure-based design , which requires the three-dimensional structure of the biological target, typically a protein or enzyme. If the target for this compound is known and its structure has been elucidated (e.g., via X-ray crystallography or NMR), computational programs can be used to "grow" new molecules within the active site. These programs utilize algorithms that incrementally add atoms or molecular fragments, optimizing the geometry and interactions with the surrounding amino acid residues at each step. The goal is to maximize favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, thereby predicting high binding affinity.

Another significant strategy is ligand-based design , which is employed when the structure of the biological target is unknown. This approach relies on the chemical structure of one or more known active compounds, such as this compound itself. A pharmacophore model is first developed, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. De novo design algorithms then construct new molecules that adhere to this pharmacophoric blueprint, ensuring that the key interaction points are present in the correct spatial orientation.

Fragment-based drug design (FBDD) is a powerful de novo technique that involves identifying small molecular fragments that bind to the target protein. nih.govnih.gov These low-molecular-weight fragments typically have weak binding affinities but provide efficient starting points for building more potent lead compounds. frontiersin.org In the case of designing analogues for this compound, a fragment library would be screened computationally against the target's binding site. Fragments that show favorable interactions can then be elaborated in several ways:

Fragment growing: Extending the fragment by adding new chemical moieties to explore unoccupied regions of the binding pocket. frontiersin.org

Fragment linking: Connecting two or more fragments that bind to adjacent sub-pockets within the active site. frontiersin.org

Fragment merging: Combining the structural features of overlapping fragments into a single, more potent molecule. nih.gov

For instance, a hypothetical fragment-based approach for analogues of 1,4-Oxazepane-6-sulfonamide could involve the computational screening of a fragment library against its biological target. The identified fragments could then be computationally grown or linked to the core 1,4-oxazepane or sulfonamide moieties.

Scaffold hopping is another innovative de novo strategy that aims to replace the central core of a molecule (the scaffold) while retaining the essential side chains or functional groups responsible for biological activity. nih.govbhsai.org This is particularly useful for discovering compounds with novel intellectual property or improved pharmacokinetic properties. For this compound, scaffold hopping algorithms could be used to identify alternative seven-membered heterocyclic systems or entirely different core structures that can present the sulfonamide group and other key functionalities in a similar spatial arrangement. researchgate.net

The molecules generated through these de novo design strategies are then subjected to a rigorous computational evaluation process. This includes predicting their binding affinity to the target using scoring functions and molecular docking simulations. Furthermore, their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are computationally predicted to assess their drug-likeness and potential for in vivo success. nih.govresearchgate.net

Below is an interactive data table illustrating a hypothetical set of de novo designed analogues of 1,4-Oxazepane-6-sulfonamide and their predicted properties.

| Analogue ID | Design Strategy | Modification | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (logS) |

|---|---|---|---|---|---|

| DOA-001 | Fragment Growing | Addition of a phenyl group to the oxazepane ring | -8.2 | 2.5 | -3.1 |

| DOA-002 | Scaffold Hopping | Replacement of 1,4-oxazepane with a piperidine (B6355638) core | -7.5 | 1.8 | -2.5 |

| DOA-003 | Fragment Linking | Linking of a pyridine (B92270) fragment to the sulfonamide nitrogen | -9.1 | 2.1 | -2.8 |

| DOA-004 | Structure-Based Design | Introduction of a hydroxyl group to interact with a specific residue | -8.8 | 1.5 | -2.2 |

Advanced Analytical Methodologies for 1,4 Oxazepane 6 Sulfonamide Hydrochloride Research

Chromatographic Techniques for Separation and Quantification of 1,4-Oxazepane-6-sulfonamide (B15302624) Hydrochloride

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of active compounds and their related impurities or metabolites. For a polar molecule like 1,4-Oxazepane-6-sulfonamide hydrochloride, a range of techniques can be employed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like sulfonamides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. wu.ac.th A typical method involves a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. wu.ac.th The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and peak shape. researchgate.net

A gradient elution program is often employed, where the mobile phase composition is changed over time to effectively elute compounds with varying polarities. wu.ac.th For sulfonamide analysis, the mobile phase commonly consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection is frequently accomplished using a Photo-Diode Array (PDA) or UV-visible detector, with a specific wavelength selected for maximum absorbance of the analyte, such as 265 nm. wu.ac.thwu.ac.th

Method validation is a critical step to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, and sensitivity. researchgate.netwu.ac.th Linearity is typically established from the Limit of Quantitation (LOQ) to 200% of the target concentration, with a correlation coefficient (r²) of 0.999 being a common target. wu.ac.thresearchgate.net

Table 1: Representative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | wu.ac.thresearchgate.net |

| Mobile Phase | Gradient mixture of aqueous buffer (e.g., Ammonium Acetate) and organic solvent (e.g., Acetonitrile, Methanol) | researchgate.net |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Column Temperature | 25 °C | wu.ac.th |

| Injection Volume | 5 µL | wu.ac.th |

| Detection | UV/PDA at ~265 nm | wu.ac.th |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov However, compounds like this compound, which possess polar functional groups (amine and sulfonamide), are typically non-volatile and may undergo thermal degradation at the high temperatures used in GC. nih.gov To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net

Silylation is a common derivatization strategy where active hydrogen atoms are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to produce TBDMS derivatives. researchgate.netnih.gov These derivatives exhibit enhanced stability, reproducibility, and sensitivity compared to their TMS counterparts, making them highly suitable for GC-Mass Spectrometry (GC-MS) analysis. nih.gov The formation of TBDMS derivatives often results in more specific mass fragmentation patterns, aiding in structural confirmation. researchgate.net The validated GC-MS method would then be capable of quantifying the derivatized analyte in various matrices. nih.gov

Table 2: Comparison of Silylating Reagents for Derivatization

| Reagent | Derivative | Properties of Derivative | Reference |

|---|---|---|---|

| MSTFA | Trimethylsilyl (TMS) | Less stable, less sensitive for some compounds | nih.gov |

| BSTFA + 1% TMCS | Trimethylsilyl (TMS) | Commonly used, but can have stability issues | nih.gov |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | More stable, reproducible, sensitive, and provides specific mass fragmentation | researchgate.netnih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to both HPLC and GC, combining advantages of both techniques. mmu.ac.uk It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Supercritical CO₂ is non-polar and possesses low viscosity and high diffusivity, which allows for rapid and highly efficient separations with fast equilibration times. mmu.ac.ukamericanpharmaceuticalreview.com

To analyze more polar compounds like sulfonamides, a polar organic modifier, such as methanol, is added to the CO₂ mobile phase to increase its solvating power. mmu.ac.ukresearchgate.net The separation of sulfonamides has been successfully achieved on various stationary phases, including packed-silica and amino-bonded columns. researchgate.net The retention and selectivity in SFC are influenced by multiple factors, including modifier concentration, pressure, and temperature. researchgate.net SFC is particularly advantageous for chiral separations, often providing greater efficiency than traditional HPLC methods. americanpharmaceuticalreview.com The use of SFC significantly reduces the consumption of organic solvents, lowering both costs and environmental impact. americanpharmaceuticalreview.com

Spectroscopic and Spectrometric Characterization Beyond Basic Identification

While basic spectroscopic methods confirm the identity of a compound, advanced techniques are required to probe deeper into its three-dimensional structure, dynamic behavior, and metabolic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of molecules in solution. For a cyclic system like the 1,4-oxazepane (B1358080) ring, NMR can elucidate its preferred conformation (e.g., chair, boat, or twist-boat). nih.gov While standard 1D ¹H and ¹³C NMR spectra confirm the basic connectivity, advanced 2D NMR experiments are necessary for conformational analysis.

Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons. The intensity of NOE cross-peaks is related to the distance between nuclei, allowing for the determination of the relative orientation of substituents on the ring. researchgate.net In parallel, the analysis of scalar coupling constants (J-values) between protons can be used to calculate dihedral angles, which define the geometry of the ring. nih.gov These experimental NMR data are often combined with molecular modeling and computational chemistry to build and validate a low-energy conformational model of the molecule, providing insight into its bioactive shape. nih.gov Such analyses have been successfully applied to similar heterocyclic systems like 1,4-diazepanes to understand their structure-activity relationships. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for studying the fragmentation pathways of a parent drug and identifying its metabolites in biological matrices. ijpras.com

Fragmentation Studies: Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation patterns of this compound. nih.gov Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is generated, isolated, and then fragmented through collision-induced dissociation (CID). researchgate.net Sulfonamides exhibit characteristic fragmentation pathways. nih.govresearchgate.net Common fragmentation includes the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). researchgate.net The resulting fragment ions provide a structural fingerprint of the molecule. High-resolution mass spectrometry (HRMS) instruments, like Time-of-Flight (TOF) or Orbitrap, can determine the elemental composition of these fragments with high accuracy, increasing confidence in their structural assignment. core.ac.uk

Table 3: Predicted Fragmentation Pathways for 1,4-Oxazepane-6-sulfonamide

| Process | Description | Expected Result | Reference |

|---|---|---|---|

| S-N Bond Cleavage | Dissociation of the bond between the sulfur atom and the oxazepane ring nitrogen. | Generation of ions corresponding to the protonated 1,4-oxazepane ring and the sulfonyl group. | researchgate.net |

| Neutral Loss of SO₂ | Elimination of a neutral sulfur dioxide molecule (64 Da). | A characteristic fragment ion with a mass 64 Da lower than the precursor ion. | researchgate.netresearchgate.net |

| Ring Opening | Fragmentation of the 1,4-oxazepane ring itself. | Various smaller fragment ions resulting from the cleavage of the heterocyclic ring. | nih.gov |

Metabolite Identification: The identification of metabolites is crucial for understanding the disposition of a drug in the body. An LC-MS/MS workflow is the standard approach. ijpras.com Biological samples (e.g., plasma, urine, or liver microsome incubations) are analyzed, and the data are searched for signals corresponding to potential metabolites. researchgate.net These metabolites are formed through enzymatic reactions, typically categorized as Phase I (e.g., oxidation, hydroxylation) or Phase II (e.g., glucuronidation, sulfation) transformations. ijpras.comresearchgate.net

HRMS is vital for this process, as it allows for the determination of the elemental composition of a potential metabolite from its accurate mass, thereby suggesting the type of metabolic modification that has occurred. ijpras.com Tandem MS is then used to fragment the metabolite ion. The resulting fragmentation pattern is compared to that of the parent drug to pinpoint the site of modification on the molecule. mdpi.com For instance, a mass shift of +16 Da in a fragment ion containing a specific part of the molecule indicates hydroxylation at that site. mdpi.com

An extensive search of publicly available scientific literature and chemical databases has been conducted to gather information on "this compound" for the purpose of generating an article on its advanced analytical methodologies. Specifically, the research focused on "X-ray Crystallography of this compound-Target Complexes" and "Capillary Electrophoresis (CE) and Related Techniques" as outlined in the user's request.

The lack of data in these specific areas prevents the creation of the requested article, as no detailed research findings, data tables, or other scholarly information could be located for "this compound" within the scope of the provided outline. The foundational information about the compound's biological targets, which is a prerequisite for discussing its target-complex crystallography, is not available in the public domain. Consequently, the subsections on advanced analytical methodologies cannot be addressed as requested.

Preclinical Therapeutic Applications and Potential of 1,4 Oxazepane 6 Sulfonamide Hydrochloride

Investigational Therapeutic Areas for 1,4-Oxazepane-6-sulfonamide (B15302624) Hydrochloride (Based on Mechanism of Action)

The therapeutic potential of 1,4-Oxazepane-6-sulfonamide hydrochloride can be inferred from the known biological activities of sulfonamides and related heterocyclic compounds. These areas of investigation are primarily centered on its potential to interact with various enzymes and receptors.

Role in Enzyme-Related Disorders (e.g., Carbonic Anhydrase, MAO, Glucosidase)

The sulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes, suggesting that this compound could be investigated for its role in enzyme-related disorders.

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for numerous physiological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com While direct studies on this compound are not available, its chemical structure suggests it could be a candidate for CA inhibition. The inhibitory activity of sulfonamides against various CA isoforms is well-documented. nih.govnih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition: Certain sulfonamide derivatives have demonstrated inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.govmdpi.commdpi.com MAO inhibitors are used in the treatment of depression and Parkinson's disease. nih.gov Specifically, some 1,3,4-oxadiazol-2-ylbenzenesulfonamides have been identified as potent and specific MAO-B inhibitors. nih.gov This suggests that the broader class of sulfonamides, including this compound, could be explored for MAO inhibitory potential.

Glucosidase Inhibition: Some sulfonamide derivatives, particularly sulfonamide chalcones, have been identified as potent inhibitors of α-glucosidase. nih.gov This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netmdpi.com The potential for this compound to act as a glucosidase inhibitor would depend on its specific structural features and their interaction with the enzyme's active site.

Table 1: Potential Enzyme Inhibition by this compound Based on the Sulfonamide Moiety

| Enzyme Family | Therapeutic Area | Rationale Based on Sulfonamide Activity |

| Carbonic Anhydrases | Glaucoma, Epilepsy, Cancer | The sulfonamide group is a known zinc-binding motif for carbonic anhydrase inhibition. nih.govmdpi.com |

| Monoamine Oxidases | Depression, Parkinson's Disease | Certain sulfonamide derivatives exhibit MAO inhibitory properties. nih.govnih.gov |

| α-Glucosidase | Type 2 Diabetes | Some sulfonamide-containing compounds have shown potent α-glucosidase inhibition. nih.govresearchgate.net |

Potential in Receptor-Mediated Pathologies (e.g., GABA Receptors, Neurotransmitter Systems)

The central nervous system is a key target for many pharmaceuticals, and the structural components of this compound suggest potential interactions with neurotransmitter systems.

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its receptors, particularly GABA-A receptors, are targets for drugs like benzodiazepines. nih.govyoutube.com These drugs modulate the receptor's function, leading to sedative, anxiolytic, and anticonvulsant effects. nih.govnih.gov While direct evidence for this compound is lacking, the oxazepane ring, a seven-membered heterocycle, could potentially interact with GABA receptors or other central nervous system targets. researchgate.net

Potential in Anti-infective Research (e.g., Antimicrobial, Antioxidant)

The sulfonamide class of compounds has a historical and ongoing role in anti-infective research.

Antimicrobial Activity: Sulfonamides were among the first synthetic antimicrobial agents and continue to be used for their bacteriostatic properties. nih.govuobasrah.edu.iq They are effective against a broad spectrum of gram-positive and gram-negative bacteria. nih.gov The antimicrobial potential of novel sulfonamide derivatives is an active area of research, with studies demonstrating their efficacy against various clinical isolates. nih.gov Therefore, this compound warrants investigation for its potential antimicrobial properties. Some oxazepine derivatives have also shown antimicrobial activity. researchgate.net

Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases. Some sulfonamide derivatives have been evaluated for their antioxidant properties. ekb.eg The ability of a compound to scavenge free radicals or inhibit oxidative processes can be a valuable therapeutic attribute. The antioxidant potential of this compound would need to be experimentally determined.

Combination Therapies Involving this compound in Preclinical Models

Currently, there is no publicly available preclinical data on combination therapies specifically involving this compound. However, based on the potential mechanisms of action of its constituent moieties, hypothetical combination strategies can be proposed for future investigation. For instance, if the compound demonstrates efficacy as a carbonic anhydrase inhibitor in cancer models, it could be combined with standard chemotherapeutic agents. Similarly, if it exhibits antimicrobial properties, its use in combination with other antibiotics to combat resistant strains could be explored. The rationale for such preclinical studies would be to identify synergistic or additive effects that could lead to improved therapeutic outcomes. nih.gov

Repurposing Potential of this compound

Drug repurposing, the identification of new uses for existing or failed compounds, is a valuable strategy in drug discovery. Given the lack of extensive preclinical or clinical data for this compound, its repurposing potential is largely speculative at this stage. However, the diverse biological activities associated with the sulfonamide functional group suggest that if the compound were initially investigated for one therapeutic area, it could be screened for activity in others. For example, a compound initially synthesized as a potential diuretic (targeting carbonic anhydrase) might be repurposed for its anticonvulsant or anticancer properties if it shows relevant activity in preclinical models. A thorough understanding of its mechanism of action and safety profile would be crucial for identifying credible repurposing opportunities.

Challenges and Opportunities in Translating Preclinical Findings of this compound

The translation of any novel compound from preclinical research to clinical application is fraught with challenges. For this compound, a primary hurdle is the current lack of specific preclinical data. Initial in vitro and in vivo studies would be necessary to establish its pharmacological profile, including its efficacy, and pharmacokinetic properties.

Opportunities:

Established Pharmacophore: The presence of the well-characterized sulfonamide group provides a strong starting point for investigation, with a wealth of existing knowledge on its potential targets and mechanisms.

Novel Scaffold: The combination of the oxazepane ring with the sulfonamide moiety represents a novel chemical scaffold that may offer unique selectivity or improved properties compared to existing sulfonamide drugs.

Challenges:

Lack of Specific Data: As highlighted throughout this article, there is a significant gap in the scientific literature regarding the specific biological activities of this compound.

Predictive Value of Preclinical Models: A common challenge in drug development is the often-poor predictive value of preclinical models for human efficacy and toxicity. Careful selection and validation of in vitro and in vivo models will be critical.

Safety and Toxicity: The safety profile of the compound would need to be thoroughly investigated. While sulfonamides are generally well-tolerated, potential adverse effects associated with this specific chemical structure would need to be identified and characterized.

Future Directions and Emerging Research Avenues for 1,4 Oxazepane 6 Sulfonamide Hydrochloride

Exploration of Novel Synthetic Pathways for 1,4-Oxazepane-6-sulfonamide (B15302624) Hydrochloride

The synthesis of complex heterocyclic structures like the 1,4-oxazepane (B1358080) ring is a key area of chemical research. rsc.orgresearchgate.net Future efforts in synthesizing 1,4-Oxazepane-6-sulfonamide hydrochloride are aimed at improving efficiency, yield, and stereoselectivity, as well as enabling the creation of diverse analog libraries for structure-activity relationship (SAR) studies.

Key Research Thrusts:

Asymmetric Synthesis: Developing novel catalytic methods to achieve high enantiomeric purity is critical, as the stereochemistry of chiral heterocyles can significantly influence their pharmacological activity.

Flow Chemistry: The use of continuous flow reactors can offer advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. This is particularly relevant for multi-step syntheses.

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields for key steps, such as the formation of the sulfonamide bond or the cyclization to form the oxazepane ring. mdpi.com

Novel Cyclization Methods: Investigating new reagents and catalysts for the intramolecular cyclization to form the seven-membered 1,4-oxazepane ring is a priority. This includes exploring transition-metal-catalyzed reactions and electrochemical methods that can proceed under mild conditions. rsc.orgresearchgate.net

The traditional method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netmdpi.com Innovations focus on alternative methods, such as those starting from sulfonic acids or utilizing novel catalysts to facilitate the reaction under milder conditions. researchgate.net

Advanced Preclinical Models for Efficacy Assessment of this compound

To accurately predict the clinical potential of this compound, researchers are moving beyond traditional 2D cell cultures and simple animal models. Advanced preclinical models that more closely mimic human physiology and disease states are essential for a robust evaluation of efficacy.

Emerging Preclinical Models:

3D Organoids and Spheroids: These three-dimensional cell culture systems replicate the microenvironment and cellular architecture of human tissues and tumors more accurately than conventional 2D cultures. They are invaluable for assessing drug penetration, efficacy, and cellular response in a more physiologically relevant context.

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating an in vivo environment that better reflects human biology. For instance, mice with a humanized immune system are critical for evaluating immunomodulatory effects, while patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into a mouse, are considered a gold standard for oncology drug development.

Microphysiological Systems (Organs-on-a-Chip): These devices contain living cells in microfluidic chambers that simulate the structure and function of human organs. They can be used to study the compound's effects on specific organs and to model complex drug interactions, offering a powerful platform for predicting human responses.

Disease-Specific Genetic Models: The use of genetically engineered mouse models (GEMMs) that carry specific mutations relevant to a human disease allows for the assessment of the compound's efficacy in a context that is genetically defined and highly relevant to the target patient population.

Development of Prodrugs and Delivery Systems for this compound